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Compound of Interest

Compound Name: Tert-butyl chloromethyl carbonate
CAS No.: 35180-02-0
Cat. No.: B3382698
Get Quote
. J

Executive Summary & Chemical Context

Chloromethyl tert-butyl carbonate (Boc-OCH2Cl) is a specialized alkylating reagent used to
synthesize Boc-oxymethyl (Boc-OM) derivatives. These derivatives serve as lipophilic prodrugs
for carboxylic acids, phenols, and phosphates, enhancing cellular permeability and oral
bioavailability.

In mass spectrometry, Boc-OCH:CI derivatives exhibit a distinct fragmentation signature driven
by the instability of the tert-butyl carbonate moiety and the acetal-like linker. Understanding
these pathways is critical for structural elucidation, metabolite identification, and stability
profiling in drug development.

Key Chemical Identity

e Reagent Name: Chloromethyl tert-butyl carbonate[1]
¢ Derivative Moiety:tert-Butyloxycarbonyloxymethyl (Boc-OM)

e General Structure:
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» Primary Application: Prodrug synthesis (similar to POM and POC).

Mechanism of Fragmentation (ESI-MS/MS)

The fragmentation of Boc-OCH=zCl derivatives under Electrospray lonization (ESI) follows a
predictable, cascade-like degradation pathway. This process is energetically favorable due to
the formation of stable neutral molecules (isobutene, COz, formaldehyde).

The "Cascade" Pathway

The fragmentation typically occurs in three sequential stages upon Collision-Induced
Dissociation (CID):

e Primary Cleavage (Loss of Isobutene): The most labile bond is the

bond. A proton transfer or simple heterolytic cleavage releases isobutene (CaHs), resulting in
a transient carbonic acid monoester intermediate.

o Mass Shift:
Da

o Decarboxylation (Loss of CO2): The carbonic acid intermediate is unstable and rapidly
decarboxylates to form a hydroxymethyl derivative.

o Mass Shift:

Da

o Note: In many spectra, the loss of isobutene and CO2 occurs almost simultaneously,
appearing as a combined loss of -100 Da (Boc group).

o Acetal Breakdown (Loss of Formaldehyde): The remaining hydroxymethyl group (

) loses formaldehyde (CHz0) to yield the protonated parent drug (

or

).
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o Mass Shift:

Da

Visualization of Fragmentation Pathway

The following diagram illustrates the stepwise degradation of a generic Boc-oxymethyl ester

drug derivative.

Parent lon [M+H]+

(Boc-oxymethyl derivative)

CID Fragmentation

Intermediate 1 Loss of Isobutene
(Carbonic Acid Monoester) (-56 Da)

Rapid Decarboxylation

Intermediate 2 Loss of CO2
(Hydroxymethyl derivative) (-44 Da)

Acetal Cleavage

Product lon Loss of Formaldehyde
(Protonated Drug) (-30 Da)

Click to download full resolution via product page

Figure 1: Step-wise ESI-MS/MS fragmentation pathway of Boc-oxymethyl derivatives leading to
the parent drug ion.

Comparative Analysis: Boc-OCH2CI vs. Alternatives

Boc-oxymethyl derivatives are often compared to Pivaloyloxymethyl (POM) and
Isopropyloxycarbonyloxymethyl (POC) groups. While all three improve bioavailability, their MS
fingerprints differ significantly.
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ble 1: Di : - :

POC Derivative

Boc-OCH:CI POM Derivative
Feature o _ (Isopropyloxycarbon
Derivative (Pivaloyloxymethyl)
yloxymethyl)
Chloromethyl tert- ) Chloromethyl
Reagent Chloromethyl pivalate )
butyl carbonate isopropy! carbonate
Structure
Primary Neutral Loss Isobutene (-56 Da) Pivalic Acid (-102 Da) Propene (-42 Da)
Formaldehyde (-30
Secondary Loss COz (-44 Da) Da) COz (-44 Da)
a
85 (
o 57 ( 43 (
Characteristic lon ) or
) )
57
"Cascade" loss of 56
] ) Similar cascade to
Mechanism Note 44 Direct ester cleavage

Boc, but -42 loss first
30

Technical Insight:
e Boc-OCH:CI: The loss of 56 Da is highly diagnostic. If you observe a loss of 100 Da (

), it confirms the presence of the Boc-carbonate moiety.
o POM: Often yields a strong acylium ion at

85 (

).

e POC: Characterized by the loss of 42 Da (propene) followed by CO-.
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Experimental Protocols

To reliably characterize Boc-OCH2Cl derivatives, the following LC-MS/MS workflow is
recommended. This protocol minimizes in-source fragmentation while ensuring sufficient
energy for structural elucidation.

A. Sample Preparation[2]

» Solvent: Dissolve the derivative in Acetonitrile (ACN) or Methanol (MeOH). Avoid protic
solvents with acidic additives for long-term storage to prevent premature hydrolysis.

o Concentration: Prepare a stock solution at 1 mg/mL, diluting to 1-10 pg/mL for infusion or
injection.

o Buffer: Use 0.1% Formic Acid or 5 mM Ammonium Formate. Avoid strong acids (TFA) which
may degrade the Boc-acetal linkage prior to analysis.

B. LC-MS/MS Conditions (Standard)

« lonization Source: Electrospray lonization (ESI), Positive Mode.

e Capillary Voltage: 3.0 - 3.5 kV (Keep lower to reduce in-source fragmentation).
o Cone Voltage: 20 - 40 V.

e Collision Energy (CE):

o Low (10-15 eV): To observe the intact protonated molecule

o Medium (20-30 eV): To observe the sequential loss of Isobutene (-56) and CO:2 (-44).

o High (>40 eV): To strip the promoiety completely and generate fragments of the parent
drug.

C. Data Interpretation Workflow

« ldentify Parent: Look for
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or

e Check In-Source: If

is weak, look for
. This indicates thermal degradation in the source.

 MS/MS Confirmation: Select the parent ion and apply CE ramp. Confirm the transition:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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